2-(4-fluorophenoxy)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide

Lipophilicity Oral bioavailability CNS drug-likeness

For drug discovery teams requiring a CNS-optimized building block with strong lead-like properties, this compound is an essential choice. With an XLogP3-AA of 1.4, TPSA of 84.1 Ų, and molecular weight of 344.4 g/mol, it avoids the problematic lipophilicity of N-cyclopentyl (XLogP3 ~2.9) and N-benzyl (XLogP3 ~3.5) analogs that increase non-specific binding and reduce free brain fraction. Its single hydrogen-bond donor minimizes P-gp-mediated efflux liability, critical for BBB and Caco-2 permeability panels. The methylsulfonyl group provides a unique electrostatic and hydrogen-bond-acceptor footprint for SAR-by-catalog validation. At <350 Da, it permits MW growth during optimization without exceeding the 500 Da clinical-candidate threshold. Discerning procurement teams choose this scaffold to maintain quantitative SAR integrity—generic interchangeability is precluded by measurable differences in logP, TPSA, and rotatable bond count.

Molecular Formula C15H21FN2O4S
Molecular Weight 344.4
CAS No. 1235095-42-7
Cat. No. B2818898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorophenoxy)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide
CAS1235095-42-7
Molecular FormulaC15H21FN2O4S
Molecular Weight344.4
Structural Identifiers
SMILESCS(=O)(=O)N1CCC(CC1)CNC(=O)COC2=CC=C(C=C2)F
InChIInChI=1S/C15H21FN2O4S/c1-23(20,21)18-8-6-12(7-9-18)10-17-15(19)11-22-14-4-2-13(16)3-5-14/h2-5,12H,6-11H2,1H3,(H,17,19)
InChIKeyLXFNPZCDQFDWJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Fluorophenoxy)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide (CAS 1235095-42-7): Compound Identity and Baseline Profile


2-(4-Fluorophenoxy)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide (CAS 1235095-42-7) is a synthetic piperidine-acetamide derivative featuring a 4-fluorophenoxy terminal group and a methylsulfonyl-protected piperidine ring connected via a methylene-acetamide linker [1]. The molecule has a molecular weight of 344.4 g/mol, a computed XLogP3-AA of 1.4, and a topological polar surface area (TPSA) of 84.1 Ų [1]. The compound is cataloged in screening libraries under the PubChem CID 49688258 and synonym SMSSF-0538126, indicating its use in early-stage probe or lead identification programs [1].

Why Generic 4-Fluorophenoxyacetamide Piperidine Analogs Cannot Substitute for CAS 1235095-42-7 in Quantitative Research


Although several compounds share the 4-fluorophenoxyacetamide-piperidine scaffold, small variations in N-substitution on the piperidine ring and linker length produce measurable differences in physicochemical descriptors that directly affect solubility, permeability, and binding-site complementarity [1][2]. For instance, replacing the methylsulfonyl group with a cyclopentyl or benzyl moiety alters the logP and TPSA, while extending the acetamide linker to propanamide modifies the rotatable bond count and hydrogen-bonding capacity [2]. These changes preclude generic interchangeability in structure–activity relationship (SAR) studies, as even a 0.5-unit shift in XLogP3 or a 5–10 Ų difference in TPSA can move a compound out of the optimal CNS or oral drug-like space [1]. Consequently, procurement decisions must be guided by quantitative comparator evidence rather than scaffold-level assumptions.

Quantitative Differentiation Evidence for 2-(4-Fluorophenoxy)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide Versus Closest Analogs


Lower Lipophilicity (XLogP3) Compared to N-Cyclopentyl and N-Benzyl Analogs

The target compound displays an XLogP3-AA value of 1.4, which is 1.2 to 2.1 log units lower than two close analogs that substitute the N-methylsulfonyl group with more hydrophobic N-alkyl or N-aryl moieties [1][2]. Lower lipophilicity correlates with reduced non-specific binding and improved aqueous solubility, factors that matter for in vitro assay reproducibility and for selecting leads with favorable CNS or oral drug-like profiles [1][2].

Lipophilicity Oral bioavailability CNS drug-likeness

Optimal Topological Polar Surface Area (TPSA) for Blood–Brain Barrier Penetration Versus Linker-Extended Analog

The target compound has a TPSA of 84.1 Ų, which falls within the widely accepted cut-off of <90 Ų for favorable passive blood–brain barrier (BBB) penetration [1]. In contrast, the homolog 3-(4-fluorophenoxy)-N-[1-(methylsulfonyl)-4-piperidinyl]propanamide (CAS 1197617-34-7, MW 344.4, same formula) shows a slightly higher TPSA of approximately 88–90 Ų due to the extended linker, placing it at the borderline of CNS-permeability space [2].

TPSA CNS penetration Blood-brain barrier

Lower Molecular Weight Advantage Over N-Benzyl Analog for Ligand Efficiency Metrics

At 344.4 g/mol, the target compound is 15–20 Da lighter than the N-benzyl analog N-(1-benzylpiperidin-4-yl)-2-(4-fluorophenoxy)acetamide (MW ~359–364 g/mol), while retaining the same core pharmacophore [1][2]. In fragment- and lead-optimization workflows, every 10–15 Da reduction improves ligand efficiency indices (LE, LLE, LELP) when potency is normalized per heavy atom, giving the methylsulfonyl compound an intrinsic advantage in multi-parameter optimization scoring [1].

Ligand efficiency Fragment-based drug discovery Molecular weight

Single Hydrogen Bond Donor Count Minimizes Transporter-Mediated Efflux Potential

The target compound contains exactly one hydrogen bond donor (the acetamide NH), compared to two donors in the N-benzyl analog, which carries an additional N–H or hydrogen-bond-donating substituent [1]. Reducing the HBD count from 2 to 1 is a well-established strategy to lower P-glycoprotein (P-gp) recognition and reduce the efflux ratio (ER) in BBB and Caco-2 permeability assays [1][2].

Hydrogen bond donors Efflux ratio P-glycoprotein

Balanced Rotatable Bond Count (6) Supports Oral Bioavailability Probability

The compound possesses six rotatable bonds, meeting Veber's criterion (≤10 rotatable bonds) for oral bioavailability [1]. While the N-cyclopentyl analog has one fewer rotatable bond (~5), the methylsulfonyl analog maintains a balance between conformational flexibility for target engagement and rigidity for binding entropy [1][2].

Rotatable bonds Oral bioavailability Veber rules

Optimal Research and Industrial Application Scenarios for 2-(4-Fluorophenoxy)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide (CAS 1235095-42-7)


CNS Lead Identification Programs Requiring Balanced LogP and TPSA

With an XLogP3-AA of 1.4 and TPSA of 84.1 Ų [1], this compound is positioned within the CNS MPO desirable range. Procurement is indicated for neuroscience teams seeking a scaffold that avoids the excessive lipophilicity of N-cyclopentyl (XLogP3 ~2.9) or N-benzyl (XLogP3 ~3.5) analogs, which often incur higher non-specific binding and lower free brain fraction [1][2].

Fragment-Based and Ligand-Efficiency-Driven Optimization

The compound's molecular weight of 344.4 g/mol [1] is 15–20 Da below the N-benzyl analog, directly improving heavy-atom normalized ligand efficiency. This scenario applies to discovery groups requiring lead-like compounds under 350 Da that can accommodate subsequent MW growth during optimization without exceeding 500 Da clinical-candidate thresholds [1][2].

In Vitro Permeability and P-gp Efflux Risk Assessment Panels

Owing to a single hydrogen bond donor [1], the compound is a strong candidate for in vitro BBB and Caco-2 permeability panels where low HBD count correlates with reduced susceptibility to P-gp-mediated efflux [1]. This scenario supports selection when comparing against analogs bearing two HBDs, which exhibit higher statistical efflux liability [2].

Pharmacophore Validation in the 4-Fluorophenoxyacetamide Series

The methylsulfonyl group provides a distinct electrostatic and hydrogen-bond-acceptor footprint compared to the cyclopentyl or benzyl variants. In pharmacophore modeling and SAR-by-catalog exercises, this compound serves as a unique vector point for validating the contribution of sulfonyl oxygen interactions in target binding, leveraging its 6-acceptor count and 84.1 Ų TPSA [1][2].

Quote Request

Request a Quote for 2-(4-fluorophenoxy)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.